![molecular formula C9H13IN2O B1400008 4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole CAS No. 1266114-25-3](/img/structure/B1400008.png)
4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole
Overview
Description
The compound “4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole” is a complex organic molecule. It likely contains an iodine atom (I), a pyrazole group (a five-membered ring with two nitrogen atoms), and a tetrahydropyran group (a six-membered ring with one oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The iodine atom, pyrazole group, and tetrahydropyran group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present . For example, the iodine atom might be involved in substitution reactions, while the pyrazole and tetrahydropyran groups might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of an iodine atom might increase the compound’s molecular weight and influence its reactivity .Scientific Research Applications
Cardiovascular Research
This compound has potential applications in cardiovascular research, particularly in the study of ischemic diseases . Its structural features may allow it to act as a modulator of biological pathways involved in coronary vasodilation .
Dermatological Applications
In dermatology, this compound could be explored for its efficacy in treating psoriasis . The iodo and pyrazole groups may interact with specific receptors or enzymes involved in the pathophysiology of psoriatic lesions .
Skeletal Disorder Treatment
The compound’s unique structure suggests it could be beneficial in treating skeletal disorders such as arthritis . It may inhibit inflammatory mediators or enzymes that contribute to joint degradation .
Oncology
In cancer research, 4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole could be investigated for its potential to act as a kinase inhibitor , targeting specific pathways that are dysregulated in various cancers .
Neurological Disorders
The compound may have applications in neurology, particularly in the development of treatments for neurodegenerative diseases. It could influence neuroprotective pathways or serve as a scaffold for developing more potent derivatives .
Chemical Synthesis and Drug Development
As a building block in chemical synthesis, this compound can be used to create a wide range of derivatives with potential pharmacological activities. Its iodo group makes it a versatile precursor for various coupling reactions used in drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-iodo-1-(oxan-4-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUMBMOEMVEYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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